2-(4-Methylphenyl)quinoline-4-carboxylic acid

描述

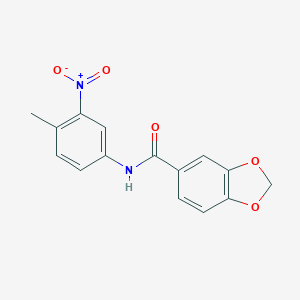

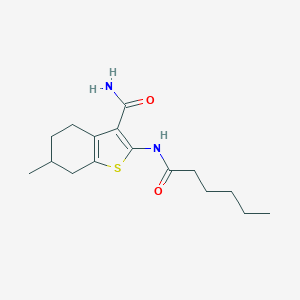

2-(4-Methylphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a 4-methylphenyl group at the 2-position and a carboxylic acid group at the 4-position.

作用机制

Target of Action

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

It is known that quinoline derivatives interact with their targets, potentially leading to inhibition of the target enzymes .

Biochemical Pathways

Given its potential role as an inhibitor of alkaline phosphatases, it may impact pathways regulated by these enzymes .

Pharmacokinetics

The lipophilicity of similar compounds has been shown to influence their activity , which may suggest an impact on bioavailability.

Result of Action

The inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism and related cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base . Another method includes the Friedlander synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as rare-earth metals, and green chemistry approaches, like microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .

化学反应分析

Types of Reactions: 2-(4-Methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinoline derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

科学研究应用

2-(4-Methylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

相似化合物的比较

- 2-Phenylquinoline-4-carboxylic acid

- 2-(2-Methylphenyl)quinoline-4-carboxylic acid

- 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid

Comparison: 2-(4-Methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenylquinoline-4-carboxylic acid, the presence of the 4-methyl group enhances its lipophilicity and potentially its ability to cross biological membranes . The methoxy-substituted derivative may exhibit different electronic properties, affecting its reactivity and interaction with biological targets .

属性

CAS 编号 |

20389-05-3 |

|---|---|

分子式 |

C17H12NO2- |

分子量 |

262.28 g/mol |

IUPAC 名称 |

2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)/p-1 |

InChI 键 |

CKOMAFAOCHXEQX-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

规范 SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?

A1: While the abstract does not explicitly state the molecular weight, it provides the molecular formula of the compound, which is C17H13NO2 []. Based on this formula, the molecular weight can be calculated as 263.28 g/mol. The structure, as inferred from the name and confirmed by the abstract's description of planes and angles, consists of a quinoline ring system with a carboxylic acid group at the 4-position and a 4-methylphenyl group substituted at the 2-position.

Q2: What types of intermolecular interactions are present in the crystal structure of this compound?

A2: The abstract mentions that molecules of this compound interact in the crystal structure through hydrogen bonding and C–H⋯O interactions []. Specifically, O—H⋯.N hydrogen bonds link molecules into chains along the b-axis, and these chains are further connected by C—H⋯O interactions to form two-dimensional networks parallel to the ab plane.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)

![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)

![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B447991.png)

![2-[(1-Adamantylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447994.png)

![Methyl 4-[(5-bromo-1-naphthoyl)amino]benzoate](/img/structure/B447995.png)

![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448001.png)